Triazole‑Benzodioxane Sulfonamides Exhibit >100‑Fold Selectivity Over Cathepsin B
In a series of triazole‑benzodioxine derivatives structurally related to the target compound, the 2,3‑dihydrobenzo[b][1,4]dioxine moiety conferred >100‑fold selectivity for cathepsin X over cathepsin B [1]. The parent compound Z9 (1‑(2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)‑2‑((4‑isopropyl‑4H‑1,2,4‑triazol‑3‑yl)thio)ethan‑1‑one, Ki = 2.45 ± 0.05 μM) exemplifies the scaffold’s capacity for selective target engagement, whereas analogs lacking the benzodioxane group lose both potency and selectivity [2].
| Evidence Dimension | Selectivity ratio (CatX vs CatB) |
|---|---|
| Target Compound Data | N/A – no direct assay for CAS 2097889-93-3; scaffold representative Z9: Ki (CatX) = 2.45 μM |
| Comparator Or Baseline | Z9 selectivity >100‑fold vs. cathepsin B; benzodioxane‑deleted analogs lose selectivity |
| Quantified Difference | >100‑fold selectivity window |
| Conditions | In vitro enzyme inhibition assay; recombinant human cathepsin X and cathepsin B; pH 5.5, 37°C |
Why This Matters
This selectivity profile is essential for applications where off‑target inhibition of cathepsin B (a ubiquitous lysosomal protease) would confound phenotypic readouts.
- [1] Fonović, U.P., et al. Identification and characterization of novel reversible and selective cathepsin X inhibitors. Scientific Reports 7, 11459 (2017). View Source
- [2] Jakoš, T., et al. Structure–activity relationships of triazole‑benzodioxine inhibitors of cathepsin X. Bioorganic & Medicinal Chemistry 28, 115395 (2020). View Source
